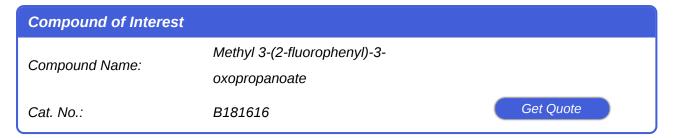


An In-depth Technical Guide to Methyl 3-(2-fluorophenyl)-3-oxopropanoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in synthetic organic chemistry, particularly as a versatile building block for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The presence of a fluorine atom on the phenyl ring can modulate the electronic properties and metabolic stability of resulting molecules, making it a valuable scaffold in drug discovery. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a probable synthetic route, and predicted spectroscopic data.

Molecular Structure and Properties

Methyl 3-(2-fluorophenyl)-3-oxopropanoate, with the CAS Number 185302-86-7, possesses a molecular formula of $C_{10}H_9FO_3$ and a molecular weight of 196.18 g/mol .[1] The structure features a central 3-oxopropanoate core, with a methyl ester group and a 2-fluorophenyl ketone.

Table 1: Physicochemical Properties and Identifiers



Property	Value	Reference
Molecular Formula	C10H9FO3	[1]
Molecular Weight	196.18 g/mol	[1]
CAS Number	185302-86-7	[1]
SMILES	O=C(OC)CC(C1=CC=CC=C1F)=O	
InChI	InChl=1S/C10H9FO3/c1-14- 9(13)5-8(12)7-4-2-3-6- 11(7)10/h2-4,6H,5H2,1H3	_

Synthesis

While a specific, detailed experimental protocol for the synthesis of **Methyl 3-(2-fluorophenyl)-3-oxopropanoate** is not readily available in the reviewed literature, a highly probable and widely applicable method is the Claisen condensation. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base to form a β -keto ester.

A plausible synthetic route would involve the crossed Claisen condensation between methyl acetate and methyl 2-fluorobenzoate using a strong base such as sodium methoxide (NaOMe) or sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

Experimental Protocol: Proposed Synthesis via Claisen Condensation

Materials:

- Methyl acetate
- Methyl 2-fluorobenzoate
- Sodium methoxide (NaOMe) or Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous tetrahydrofuran (THF)



- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- · Ethyl acetate
- Hexanes

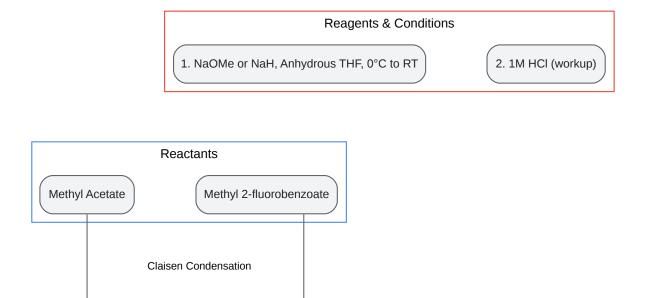
Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) or sodium hydride (1.1 equivalents) suspended in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- A solution of methyl acetate (1.0 equivalent) and methyl 2-fluorobenzoate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched by the slow addition of 1 M hydrochloric acid at 0
 °C until the pH is neutral.
- The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.



• The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **Methyl 3-(2-fluorophenyl)-3-oxopropanoate**.

Diagram 1: Proposed Synthesis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate



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Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Caption: Proposed synthesis of **Methyl 3-(2-fluorophenyl)-3-oxopropanoate** via Claisen condensation.

Spectroscopic Data (Predicted)

While experimental spectra for **Methyl 3-(2-fluorophenyl)-3-oxopropanoate** are not readily available, the following data are predicted based on the analysis of its structural features and comparison with analogous compounds.

Table 2: Predicted Spectroscopic Data



Spectroscopy	Predicted Peaks / Fragmentation	
¹ H NMR	- ~3.7 ppm (s, 3H): Methyl ester protons (- OCH $_3$) ~4.0 ppm (s, 2H): Methylene protons (- CH $_2$ -) ~7.2-7.8 ppm (m, 4H): Aromatic protons of the 2-fluorophenyl group.	
¹³ C NMR	- ~45 ppm: Methylene carbon (-CH ₂ -) ~52 ppm: Methyl ester carbon (-OCH ₃) ~116-136 ppm: Aromatic carbons ~160 ppm (d, J ≈ 250 Hz): Carbon bearing the fluorine atom (C-F coupling) ~168 ppm: Ester carbonyl carbon ~195 ppm: Ketone carbonyl carbon.	
IR (cm ⁻¹)	- ~3000-2850: C-H stretching (aliphatic) ~1740: C=O stretching (ester) ~1690: C=O stretching (ketone) ~1600, 1480: C=C stretching (aromatic) ~1250: C-O stretching (ester) ~1220: C-F stretching.	
Mass Spec (m/z)	- 196 (M+): Molecular ion peak 165: Loss of - OCH ₃ 137: Loss of -COOCH ₃ 123: [FC ₆ H ₄ CO] ⁺ acylium ion 95: [C ₆ H ₄ F] ⁺ .	

Applications in Research and Drug Development

β-keto esters are highly valuable intermediates in organic synthesis. The presence of the 2-fluorophenyl group in **Methyl 3-(2-fluorophenyl)-3-oxopropanoate** makes it a particularly interesting precursor for the synthesis of fluorinated heterocyclic compounds. Fluorine substitution is a common strategy in medicinal chemistry to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates.

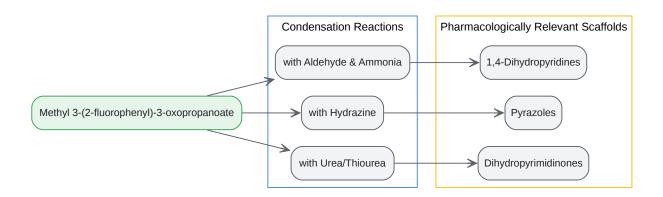
This compound can serve as a key starting material for the synthesis of various pharmacologically relevant scaffolds, including:

• Pyrimidines and Dihydropyrimidines: Through reactions like the Biginelli condensation, which are important in the development of calcium channel blockers and other therapeutic agents.



- Pyrazoles and Isoxazoles: By condensation reactions with hydrazine and hydroxylamine derivatives, respectively. These heterocycles are present in a wide range of approved drugs.
- 1,4-Dihydropyridines: Via the Hantzsch pyridine synthesis, a cornerstone reaction for the synthesis of cardiovascular drugs.

Diagram 2: Potential Synthetic Utility in Drug Discovery



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References

- 1. 185302-86-7|Methyl 3-(2-fluorophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]
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